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Compound of Interest

(R)-2-(bromomethyl)-2,3-
dihydrobenzo[b][1,4]dioxine

Cat. No.: B2569542

Compound Name:

An In-Depth Technical Guide to (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine

Introduction: A Versatile Chiral Building Block

(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine is a chiral heterocyclic compound of
significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a
rigid dihydrobenzodioxine scaffold, a feature found in numerous biologically active molecules,
and a reactive bromomethyl group at a stereocenter. This unique combination makes it a
valuable intermediate for introducing a chiral benzodioxane moiety into larger molecules,
particularly in the development of novel therapeutics. The reactivity of the C-Br bond allows for
straightforward nucleophilic substitution, providing a gateway to a diverse range of derivatives.
This guide offers a comprehensive overview of its core physical properties, synthetic
considerations, and handling protocols, designed for researchers and drug development
professionals aiming to leverage this compound in their work.

Part 1: Core Physicochemical and Structural Data

The fundamental properties of a compound dictate its behavior in both storage and reaction
conditions. Understanding these parameters is a prerequisite for any laboratory application.

Chemical Identity
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Precise identification is critical for sourcing and regulatory compliance. The key identifiers for
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine are summarized below.

Identifier Value Source

(2R)-2-(bromomethyl)-2,3-
IUPAC Name N/A
dihydro-1,4-benzodioxine

CAS Number 1142953-55-6 [3]

Molecular Formula CoHoBrO:2 [11[3114]

Molecular Weight 229.07 g/mol [11[3114]

Canonical SMILES C1C(0C2=CC=CC=C201)CBr [1]
DQYOHFCVPNOXQQ-

InChl Key © oQ [4]

UHFFFAOYSA-N

Physical Properties

The physical properties of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine are essential
for designing experimental setups, including solvent selection and purification methods. Note
that while some data is available for related isomers, specific experimental values for the (R)-
enantiomer are not widely published; therefore, data for analogous compounds are included for
reference.
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Property Value Notes and Context

) Likely a liquid or low-melting Based on data for similar small
Physical State ) . .
solid at room temperature. brominated organic molecules.

This data is for the related
. ] compound 2-Bromomethyl-1,3-
Boiling Point 80-82°C @ 27 mmHg )
dioxolane and should be

considered an estimate.[5]

This data is for the related
Density ~1.61 g/cm?3 compound 2-Bromomethyl-1,3-

dioxolane.[5]

A computed value indicating
moderate lipophilicity,
suggesting good solubility in
XLogP3 2.4 9 99 ] Y ]
common organic solvents like
dichloromethane, ethyl

acetate, and THF.[1]

This data is for the related
Refractive Index n20/D ~1.482 compound 2-Bromomethyl-1,3-

dioxolane.

Part 2: Synthesis, Reactivity, and Application

The utility of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine stems from its role as a
synthetic intermediate. Its preparation and subsequent reactions are central to its application.

Conceptual Synthetic Workflow

The synthesis of the core 2,3-dihydrobenzo[b][1][2]dioxine ring system is typically achieved via
the Williamson ether synthesis, reacting catechol with a suitable di-haloethane derivative. The
introduction of the bromomethyl group can be accomplished through various routes, often
involving a chiral precursor.
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4 Core Scaffold Synthesis

[1,2-Dibromoethane] Base (e.g., K2CO3)

DMF, Heat

2,3-Dihydrobenzo[b][1,4]dioxine

Chiral Synthesis Route

-

Functionalization & Chiral Resolution
Brominating Agent
(e.g., PBrs, CBra/PPhs)

(R)-2-(bromomethyl)-2,3-
dihydrobenzo[b]dioxine
Nucleophilic Substitution

\/

Drug Candidates
e.g., PARP Inhibitors

y

Hydroxymethyl Intermediate
((R)-isomer)
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Caption: General synthetic logic for producing the target compound.

Standard Laboratory Protocol: Synthesis of a
Benzodioxane Carboxylate Intermediate

While a direct protocol for the title compound is proprietary, the synthesis of a closely related
benzodioxane structure highlights the key chemical principles. The following protocol is
adapted from the synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.[6][7]
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Objective: To construct the dihydrobenzo[b][1][2]dioxine ring system via nucleophilic
substitution. This reaction forms the core scaffold of the target molecule.

Materials:

Methyl 3,4-dihydroxybenzoate (Starting material with catechol moiety)

1,2-Dibromoethane

Potassium Carbonate (K2COs), anhydrous

Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

o Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, add methyl 3,4-dihydroxybenzoate (1.0 equiv.), anhydrous potassium carbonate (1.1
equiv.), and anhydrous DMF.

o Scientist's Insight: DMF is chosen as the solvent due to its high boiling point and its ability
to dissolve both the organic substrate and the inorganic base. K2COs is a suitable base to
deprotonate the phenolic hydroxyl groups, forming the nucleophilic catecholate in situ.

o Addition of Reagent: Slowly add 1,2-dibromoethane (1.0 equiv.) to the stirring suspension.

e Heating and Reflux: Heat the reaction mixture to reflux and maintain for approximately 10-12
hours.

o Self-Validation: The reaction progress should be monitored by Thin Layer Chromatography
(TLC). A successful reaction is indicated by the consumption of the starting material.

o Workup: After cooling to room temperature, dilute the mixture with water and extract the
product into ethyl acetate (3x volumes).

o Causality: The addition of water quenches the reaction and dissolves the inorganic salts
(KBr, excess K2CO3), facilitating the separation of the organic product.
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 Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and
evaporate the solvent under reduced pressure to yield the crude product. Further purification
can be achieved by column chromatography if necessary.

Key Reactivity and Applications in Drug Discovery

The primary utility of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine is as a chiral
electrophile. The bromomethyl group is an excellent leaving group, making the benzylic carbon
susceptible to attack by a wide range of nucleophiles (amines, alcohols, thiols, etc.).

This reactivity is exploited in the synthesis of complex molecules, including inhibitors of
Poly(ADP-ribose)polymerase 1 (PARP1), a crucial enzyme in DNA repair and a validated target
in oncology.[6][7] The benzodioxine moiety can serve as a key pharmacophoric element that
interacts with the enzyme's active site.

(R)-2-(bromomethyl)-2,3-
dihydrobenzo[b]dioxine Sn2 Reaction

Nucleophile (Nu-H)
e.g., Amine, Phenol

Forms core of
Substituted Product PARP1 Inhibitor  [REIANEIEERTAGTTeI(0):
(Chiral Moiety Incorporated) o Candidate

Click to download full resolution via product page

Caption: Role as an electrophile in nucleophilic substitution.

Part 3: Spectroscopic Characterization

Structural confirmation and purity assessment rely on standard spectroscopic techniques.
While a public database of spectra for this specific (R)-isomer is not readily available, the
expected spectral features can be predicted.[8][9]

e 1H NMR: Protons on the aromatic ring would appear in the d 6.8-7.2 ppm region. The
diastereotopic protons of the dioxine ring's ethylenedioxy bridge (-OCH2CH20-) and the
chiral center proton (-CH-) would appear in the 8 3.5-4.5 ppm range, exhibiting complex
splitting patterns. The bromomethyl (-CH2Br) protons would likely be a doublet in the & 3.5-
3.8 ppm region.
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13C NMR: Aromatic carbons would resonate in the & 110-150 ppm region. The aliphatic
carbons of the dioxine ring and the bromomethyl group would appear in the upfield region (o
30-70 ppm).

IR Spectroscopy: Key peaks would include C-H stretching (aromatic and aliphatic) around
2850-3100 cm~1, C=C stretching (aromatic) around 1500-1600 cm~1, and prominent C-O
ether stretching in the 1050-1250 cm~1 region. The C-Br stretch would appear in the
fingerprint region, typically below 700 cm~1.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a
molecule containing one bromine atom, with two major peaks of nearly equal intensity
separated by 2 m/z units (for the 7°Br and 8!Br isotopes).

Part 4: Safety, Handling, and Storage

As a reactive alkyl bromide, (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine requires

careful handling. The following information is based on data for structurally related compounds.
[5][10]

GHS Hazard Identification

Classification: Expected to be classified as a skin, eye, and respiratory irritant. May cause
severe skin burns and eye damage upon direct contact. Alkylating agents are often treated
as potentially harmful.[1]

Pictograms: GHSO05 (Corrosion), GHS07 (Exclamation Mark).

Hazard Statements: H314 (Causes severe skin burns and eye damage), H319 (Causes
serious eye irritation), H411 (Toxic to aquatic life with long lasting effects).[1]

Handling and Personal Protective Equipment (PPE)

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood. Ensure eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment:

o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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o Skin Protection: Wear impervious gloves (e.qg., nitrile) and a lab coat. Avoid all skin
contact.

o Respiratory Protection: If working outside a fume hood or with aerosols, use a certified
respirator with an organic vapor cartridge.

Storage

o Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep
away from heat, sparks, and open flames.[5]

e Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]

Conclusion

(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine stands out as a high-value chiral
intermediate for synthetic and medicinal chemists. Its defined stereochemistry and reactive
handle provide a reliable method for incorporating the benzodioxane scaffold into complex
target molecules. A thorough understanding of its physical properties, safe handling
procedures, and synthetic utility is paramount for its successful application in the laboratory.
This guide provides the foundational knowledge required for researchers to confidently and
safely integrate this potent building block into their research and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2569542?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2569542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

